molecular formula C9H13BrN4O2 B12300964 5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine

5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine

Cat. No.: B12300964
M. Wt: 289.13 g/mol
InChI Key: YGHSVFSTVGXGJD-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine is a heterocyclic compound that features a bromine atom, a nitro group, and a diethylhydrazine substituent on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine typically involves the bromination of a pyridine derivative followed by the introduction of the nitro group and the diethylhydrazine substituent. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The diethylhydrazine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-(1,2-diethylhydrazineyl)-3-aminopyridine, while substitution of the bromine atom can lead to various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of target proteins and subsequent biological effects. The diethylhydrazine group may also contribute to the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoate: Similar in structure but lacks the nitro and diethylhydrazine groups.

    5-Bromosalicylic acid: Contains a bromine atom and a carboxylic acid group.

    Methyl 5-bromosalicylate: Similar bromine substitution but with a methyl ester group.

Uniqueness

5-Bromo-2-(1,2-diethylhydrazineyl)-3-nitropyridine is unique due to the presence of both a nitro group and a diethylhydrazine substituent on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN4O2

Molecular Weight

289.13 g/mol

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)-1,2-diethylhydrazine

InChI

InChI=1S/C9H13BrN4O2/c1-3-12-13(4-2)9-8(14(15)16)5-7(10)6-11-9/h5-6,12H,3-4H2,1-2H3

InChI Key

YGHSVFSTVGXGJD-UHFFFAOYSA-N

Canonical SMILES

CCNN(CC)C1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

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